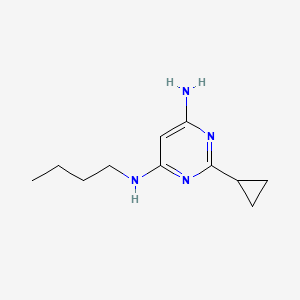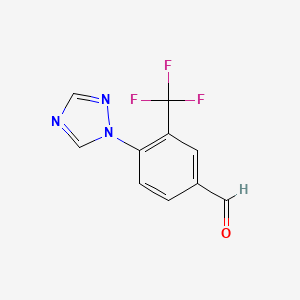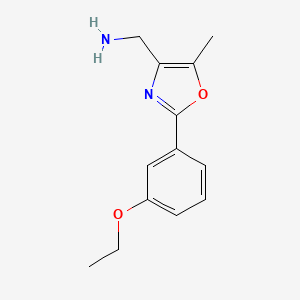
(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
Übersicht
Beschreibung
The compound “(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine” is an organic compound containing an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and a phenyl ring with an ethoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have an oxazole ring attached to a phenyl ring via a methylene bridge. The phenyl ring would have an ethoxy substituent. The exact structure would depend on the positions of these attachments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Several studies have demonstrated the synthesis of novel compounds related to "(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine" for their potential antimicrobial activities. For instance, the design and synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010). This indicates a promising avenue for developing new antimicrobial agents.
Anticancer and Photocytotoxic Properties
Research into the photocytotoxic properties of certain compounds related to "this compound" has also been conducted. Iron(III) complexes with catecholates, incorporating similar structural motifs, have shown unprecedented photocytotoxicity in red light to various cell lines, suggesting their potential in cancer treatment through the generation of reactive oxygen species (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Synthetic Methodologies
The novel synthesis methods for creating derivatives of methanamine compounds, including benzofuran- and indol-2-yl-methanamines, have been reported, showcasing innovative approaches to synthesizing complex molecules for further pharmacological and material science applications (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt, & Peifer, 2015).
Antidiabetic Activity
Additionally, novel pyrazole-based heterocycles attached to sugar moieties have been synthesized and demonstrated moderate anti-diabetic activity, indicating a potential pathway for developing new antidiabetic drugs (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-11-6-4-5-10(7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNZGYXSSBVSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







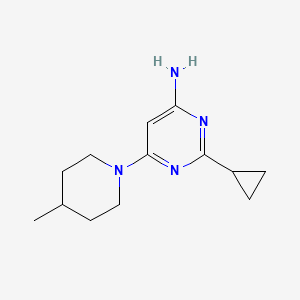
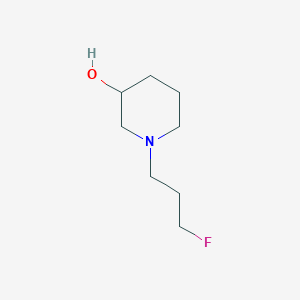


![(hexan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1471645.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)
